2-(4-氨基-2-乙氧基苯基)异吲哚啉-1,3-二酮

描述

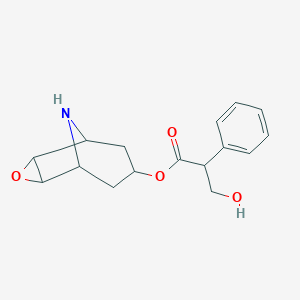

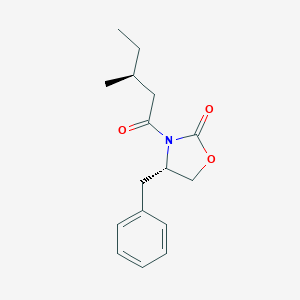

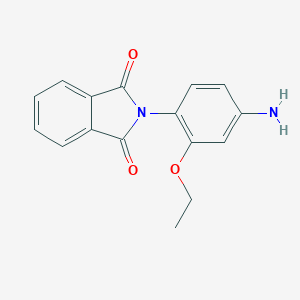

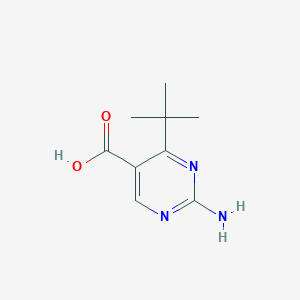

The compound "2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione" is a derivative of isoindoline-1,3-dione, which is a core structure found in various pharmacologically active molecules. The presence of an ethoxy group and an amino group on the phenyl ring suggests potential for interaction with biological targets. The isoindoline-1,3-dione moiety is known to be a pharmacophore in drug-like molecules with a wide range of biological activities, including enzyme inhibition .

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions or the reaction of specific precursors with isocyanates. For instance, the reaction of 2-amino-2-oxazolines with ethoxycarbonyl isocyanate leads to the formation of fused 1,3,5-triazine-2,4-diones, which are structurally related to the target compound . Additionally, analogs of thiazolidine-2,4-dione have been synthesized by modifying the substitution pattern on the phenyl ring, which is relevant to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives has been studied using X-ray crystallography and DFT calculations. These studies help in understanding the geometric structure of the crystal and the theoretical compound, which is crucial for predicting the biological activity and interaction with biological targets .

Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives can undergo various chemical reactions, including cyclization and alkylation. The reactivity of such compounds is influenced by the nucleophilic character of certain nitrogen atoms and the presence of substituents on the phenyl ring . The cyclization reactions of related compounds, such as the synthesis of indeno-isoquinolinones, provide insights into the potential chemical transformations that the target compound might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the phenyl ring and the isoindoline-1,3-dione core. These properties are important for the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The presence of an ethoxy group may affect the lipophilicity of the compound, which in turn can influence its biological activity and potential as a drug candidate .

科学研究应用

晶体和分子结构分析

已合成和表征了包括类似于2-(4-氨基-2-乙氧基苯基)异吲哚啉-1,3-二酮的异吲哚啉衍生物,为他们的晶体和分子结构提供了见解。Duru等人(2018年)对相关异吲哚啉衍生物的晶体结构进行的研究表明了这些分子的非平面性质以及它们形成氢键的潜力,这对于理解它们的化学行为以及在材料科学和分子工程中的应用至关重要(Duru, Evecen, Tanak, & Ağar, 2018)。

合成和向列相特性表征

Dubey等人(2018年)对基于异吲哚啉的向列相席夫碱的合成和表征展示了这些化合物在开发具有特定液晶行为材料方面的潜力。这项研究强调了通过结构修饰来改变化合物的热性能和向列相性质的重要性,为它们在先进材料应用中的使用铺平了道路(Dubey, Yerrasani, Karunakar, Singh, Kumar, & Rao, 2018)。

作为AChE抑制剂的评估

Andrade-Jorge等人(2018年)对异吲哚啉-1,3-二酮衍生物作为AChE抑制剂在治疗阿尔茨海默病的潜在应用进行评估,代表了药物发现的重要进展。这项研究突出了该化合物抑制乙酰胆碱酯酶的能力,这是阿尔茨海默病进展中的关键酶,展示了异吲哚啉衍生物的治疗潜力(Andrade-Jorge, Bribiesca-Carlos, Martínez-Martínez, Soriano-Ursúa, Padilla-Martínez, & Trujillo-Ferrara, 2018)。

光电应用

Mane等人(2019年)设计和合成了新型吖啶-异吲哚啉-1,3-二酮衍生物用于光电应用,展示了异吲哚啉衍生物的多功能性。这项研究探索了这些化合物的光物理和热性能,有助于开发用于光电设备的新材料(Mane, Katagi, & Melavanki, 2019)。

绿色合成方法

Journal等人(2019年)探讨了用于异吲哚啉-1,3-二酮衍生物的绿色合成方法,标志着可持续化学领域的重要进展。这项研究概述了使用洋葱皮灰水提取物的高效合成技术,展示了化学合成中生态友好方法的潜力(Journal, Chia, Chee, Aziz, Radzi, & Kan, 2019)。

未来方向

属性

IUPAC Name |

2-(4-amino-2-ethoxyphenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-2-21-14-9-10(17)7-8-13(14)18-15(19)11-5-3-4-6-12(11)16(18)20/h3-9H,2,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFMBSOEQIOZAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70603906 | |

| Record name | 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione | |

CAS RN |

106981-52-6 | |

| Record name | 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

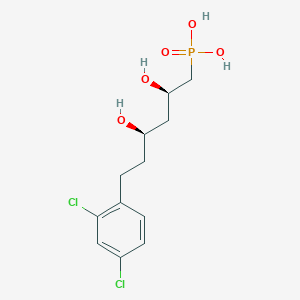

![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)